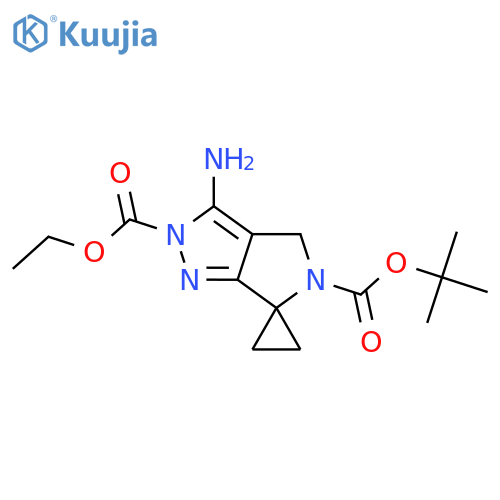Cas no 718632-48-5 (5'-Tert-Butyl 2'-ethyl)

5'-Tert-Butyl 2'-ethyl structure
商品名:5'-Tert-Butyl 2'-ethyl
CAS番号:718632-48-5
MF:C15H22N4O4
メガワット:322.359583377838
CID:4826459
5'-Tert-Butyl 2'-ethyl 化学的及び物理的性質
名前と識別子
-
- 5'-tert-Butyl 2'-ethyl
- 5'-Tert-butyl 2'-ethyl 3'-amino-2'h-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'(4'h)-dicarboxylate
- 5'-tert-butyl 2'-ethyl 3'-amino-4',5'-dihydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'-dicarboxylate
- 5'-Tert-Butyl 2'-ethyl
-
- インチ: 1S/C15H22N4O4/c1-5-22-13(21)19-11(16)9-8-18(12(20)23-14(2,3)4)15(6-7-15)10(9)17-19/h5-8,16H2,1-4H3
- InChIKey: NZSLKVIQPYTFAR-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC2=C(N)N(C(=O)OCC)N=C2C21CC2)=O
計算された属性
- せいみつぶんしりょう: 322.164
- どういたいしつりょう: 322.164
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.7
- 疎水性パラメータ計算基準値(XlogP): 1.7
5'-Tert-Butyl 2'-ethyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM524461-1g |
5'-tert-Butyl 2'-ethyl |
718632-48-5 | 97% | 1g |
$1274 | 2024-07-24 | |
| Alichem | A049004090-1g |
5'-Tert-butyl 2'-ethyl 3'-amino-2'h-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'(4'h)-dicarboxylate |
718632-48-5 | 95% | 1g |
$1062.00 | 2023-09-01 | |
| Alichem | A049004090-250mg |
5'-Tert-butyl 2'-ethyl 3'-amino-2'h-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'(4'h)-dicarboxylate |
718632-48-5 | 95% | 250mg |
$437.75 | 2023-09-01 |
5'-Tert-Butyl 2'-ethyl 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Louis Porte RSC Adv., 2014,4, 64506-64513
718632-48-5 (5'-Tert-Butyl 2'-ethyl) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
